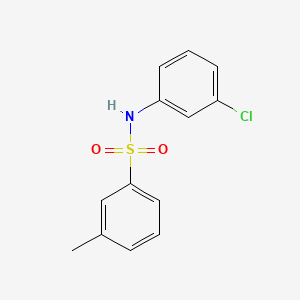

N-(3-chlorophenyl)-3-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Compounds with a structure similar to “N-(3-chlorophenyl)-3-methylbenzenesulfonamide” belong to the class of sulfonamides, which are organic sulfur compounds. Sulfonamides are known for their antibacterial properties and are used in a variety of drugs .

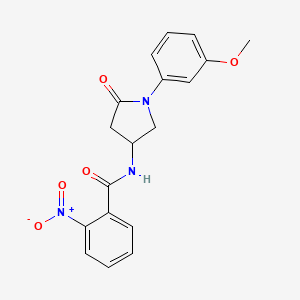

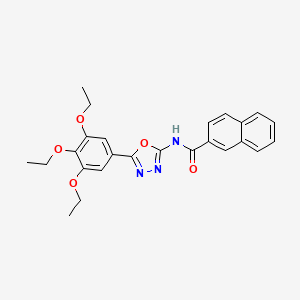

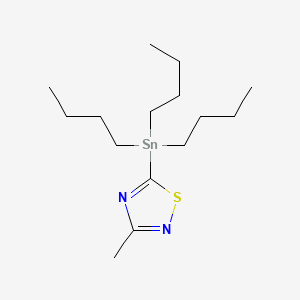

Molecular Structure Analysis

The molecular structure of similar compounds typically consists of a benzene ring attached to a sulfonamide group. The exact structure would depend on the positions of the chlorophenyl and methyl groups .Chemical Reactions Analysis

The chemical reactions involving similar compounds can be complex and depend on various factors. Some compounds might undergo reactions with other substances, leading to the formation of new compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For instance, similar compounds might exhibit properties like solubility in water, melting point, boiling point, etc .Scientific Research Applications

Antibacterial Activity

Research has shown that compounds structurally related to N-(3-chlorophenyl)-3-methylbenzenesulfonamide demonstrate antibacterial activity. For instance, a series of novel 4-chloro-2-mercaptobenzenesulfonamides synthesized from N-(benzenesulfonyl)cyanamide potassium salts were screened in vitro and exhibited promising activity against anaerobic Gram-positive bacteria strains (Sławiński et al., 2013).

Anticancer Effects

Dibenzenesulfonamides, with similar chemical structures to this compound, have been synthesized and evaluated for their anticancer effects. These compounds have shown potential as anticancer drug candidates, especially in inducing apoptosis and autophagy pathways in cancer cells, along with inhibiting tumor-associated human carbonic anhydrase isoenzymes (Gul et al., 2018).

Photooxidation Studies

A study on the photooxidation of compounds like N-(4-chlorophenyl)-benzenesulfonamide has revealed insights into the conversion of such compounds into nitroso- and nitro-products. This research provides valuable information on the chemical behavior of these compounds under specific conditions (Miller & Crosby, 1983).

Chemical Synthesis Applications

The compound has been utilized in various chemical syntheses. For instance, N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides have been developed as chemoselective N-acylation reagents, demonstrating their utility in organic synthesis (Ebrahimi et al., 2015).

Antimycobacterial Agents

Sulfonamides with similar structures have been reported as effective antimycobacterial agents. For example, N-Benzyl-2,4-dinitrobenzenesulfonamide displayed higher potency in inhibiting Mycobacterium tuberculosis compared to some clinical agents (Malwal et al., 2012).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(3-chlorophenyl)-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO2S/c1-10-4-2-7-13(8-10)18(16,17)15-12-6-3-5-11(14)9-12/h2-9,15H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCICCQPYBAYXDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1-Methyl-2-oxobenzo[cd]indol-6-yl)sulfonylamino]acetic acid](/img/structure/B2876576.png)

![tert-butyl N-[(3S,4R)-4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B2876579.png)

![N,N-Dimethyl-7,8-dihydro-5H-pyrano[4,3-c]pyridazin-3-amine](/img/structure/B2876581.png)

![7-Methyl-5-phenyl-2-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2876583.png)

![5-Methyl-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2876586.png)

![3-[5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B2876589.png)

![6-acetyl-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2876593.png)

![4-fluoro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2876596.png)